

D-2,3-Diaminopropionic Acid: A Versatile Building Block for Advanced Peptidomimetics

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Compound of Interest

Compound Name: *D-2,3-Diaminopropionic acid monohydrochloride*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

D-2,3-diaminopropionic acid (D-Dap), a non-proteinogenic amino acid, has emerged as a critical building block in the design and synthesis of sophisticated peptidomimetics.^{[1][2]} Its unique structure, featuring two primary amine functionalities at the α and β positions, offers a versatile scaffold for introducing conformational constraints, enhancing biological activity, and enabling novel molecular architectures.^{[1][3]} This document provides detailed application notes on the utility of D-Dap and comprehensive protocols for its incorporation into peptide structures, catering to the needs of researchers in peptide chemistry, drug discovery, and materials science.

Application Notes

The incorporation of D-Dap into peptide sequences imparts a range of desirable properties, making it a valuable tool for overcoming many of the limitations of natural peptides, such as poor stability and low receptor affinity.

Key Advantages of Incorporating D-Dap:

- **Conformational Rigidity:** The diamino functionality allows for the creation of cyclic peptides through sidechain-to-sidechain or sidechain-to-terminus lactam bridges, which can lock the peptide into a bioactive conformation.[4][5][6][7] This pre-organization can lead to increased receptor binding affinity and specificity.
- **Enhanced Biological Stability:** Peptidomimetics containing D-amino acids exhibit increased resistance to enzymatic degradation, leading to a longer in vivo half-life.[1]
- **pH-Sensitivity:** When incorporated into peptides, the pKa of the β -amino group of D-Dap is lowered to around 6.3.[8][9][10] This makes the protonation state of the side chain sensitive to the pH changes that occur during endosomal acidification, a property that can be harnessed for pH-responsive drug and gene delivery systems.[8][9][11][12]
- **Versatile Chemical Handle:** The β -amino group serves as a point for orthogonal functionalization, allowing for the attachment of various moieties such as fluorophores, polyethylene glycol (PEG), lipids, or cytotoxic drugs.[2] This is crucial for creating bioconjugates and targeted therapeutics.[1]
- **Antimicrobial Activity:** Peptidomimetics incorporating D-Dap have shown promise as a new generation of antimicrobial agents, with the potential to combat drug-resistant bacteria.[13][14]

Applications of D-Dap Containing Peptidomimetics:

- **Drug Development:** D-Dap is a key intermediate in the synthesis of novel therapeutics and bioactive peptides, aiding in the development of more potent and stable drug candidates.[1]
- **Gene Delivery:** The pH-responsive nature of D-Dap-rich peptides makes them effective non-viral vectors for the delivery of nucleic acids, facilitating endosomal escape.[8][9][11]
- **Bioconjugation:** The orthogonally protected β -amino group allows for precise, site-specific conjugation of biomolecules to drugs or imaging agents.[1][2]
- **Neuroscience Research:** D-Dap is utilized in studies of neurotransmitter systems to develop compounds that can modulate neural activity.[1]

- Material Science: D-Dap can act as a crosslinker in the formation of functional biomaterials, such as graphene sponges for hemostasis control.[\[15\]](#)

Experimental Protocols

Orthogonal Protection Strategies for D-Dap

The successful incorporation of D-Dap into peptides relies on the use of orthogonal protecting groups for the α - and β -amino functionalities. This allows for the selective deprotection and modification of each amine.[\[3\]](#) Commonly used protecting groups are summarized in the table below.

Protecting Group	Abbreviation	Cleavage Condition	Stability
tert-Butyloxycarbonyl	Boc	Acid-labile (e.g., TFA)	Stable to hydrogenolysis and mild base
Benzyloxycarbonyl	Z or Cbz	Catalytic hydrogenolysis	Stable to acid and mild base
9-Fluorenylmethyloxycarbonyl	Fmoc	Base-labile (e.g., piperidine)	Stable to acid and hydrogenolysis
Allyloxycarbonyl	Alloc	Pd(0) catalysis	Stable to acid and base

Table 1: Common Orthogonal Protecting Groups for D-Dap.[\[3\]](#)

A typical orthogonally protected D-Dap building block for solid-phase peptide synthesis (SPPS) is N- α -Boc-N- β -Fmoc-D-diaminopropionic acid (Boc-D-Dap(Fmoc)-OH).[\[2\]](#)

Protocol 1: Incorporation of Boc-D-Dap(Fmoc)-OH into a Peptide using Boc-SPPS

This protocol outlines the manual solid-phase synthesis procedure for incorporating a D-Dap residue into a peptide chain using a Boc-based strategy.

Materials:

- MBHA or PAM resin pre-loaded with the C-terminal amino acid
- N- α -Boc protected amino acids with appropriate side-chain protection
- Boc-D-Dap(Fmoc)-OH
- Dichloromethane (DCM)
- N,N-Dimethylformamide (DMF)
- Trifluoroacetic acid (TFA)
- Diisopropylethylamine (DIEA)
- HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
- HOBt (Hydroxybenzotriazole)
- Piperidine

Procedure:

- Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for another 30 minutes.[\[2\]](#)
- Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 2 minutes, followed by a second treatment for 20 minutes to remove the N-terminal Boc protecting group.[\[2\]](#)
- Washing: Wash the resin thoroughly with DCM (3 times) and DMF (3 times).[\[2\]](#)
- Neutralization: Treat the resin with a solution of 10% DIEA in DCM for 2 minutes (repeat twice).[\[2\]](#)
- Washing: Wash the resin with DCM (3 times) and DMF (3 times).[\[2\]](#)
- Kaiser Test: Perform a Kaiser test to confirm the presence of a free primary amine. A positive result (blue beads) indicates successful deprotection.[\[2\]](#)

- Coupling of Boc-D-Dap(Fmoc)-OH: a. Prepare the coupling solution by dissolving Boc-D-Dap(Fmoc)-OH (3 eq.), HBTU (2.9 eq.), and HOBT (3 eq.) in DMF.[2] b. Add DIEA (6 eq.) and pre-activate for 2 minutes.[2] c. Add the activated amino acid solution to the resin.[2] d. Allow the coupling reaction to proceed for 1-2 hours at room temperature.[2]
- Monitoring and Washing: Monitor the reaction using the Kaiser test. A negative result (yellow/clear beads) indicates complete coupling. If the test is positive, the coupling step can be repeated. Wash the resin with DMF (3 times) and DCM (3 times).[2]
- Selective Fmoc Deprotection of the D-Dap Side Chain (Optional, for on-resin modification): a. Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. b. Wash the resin with DMF (3 times) and DCM (3 times). c. The free β -amino group is now available for modification.

Workflow for Boc-SPPS Incorporation of Boc-D-Dap(Fmoc)-OH:



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Caption: Workflow for Boc-SPPS incorporation and modification of Boc-D-Dap(Fmoc)-OH.[2]

Protocol 2: Synthesis of N(α)-Boc-N(β)-Cbz-D-diaminopropionic acid

This protocol describes an efficient synthesis of an orthogonally protected D-Dap derivative starting from commercially available N(α)-Boc-D-Asp(OBn)-OH, employing a Curtius rearrangement.[16][17]

Materials:

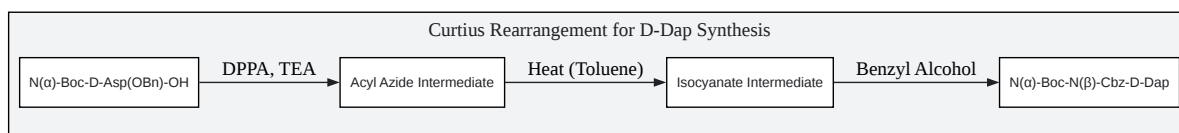
- N(α)-Boc-D-Asp(OBn)-OH

- Diphenylphosphoryl azide (DPPA)
- Triethylamine (TEA)
- Benzyl alcohol
- Toluene

Procedure:

- To a solution of N(α)-Boc-D-Asp(OBn)-OH in anhydrous toluene, add triethylamine.
- Cool the solution to 0 °C and add diphenylphosphoryl azide (DPPA) dropwise.
- Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 3 hours.
- Add benzyl alcohol to the reaction mixture and heat to 80 °C for 12 hours to facilitate the Curtius rearrangement and trapping of the isocyanate intermediate.
- After completion, cool the reaction mixture and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield N(α)-Boc-N(β)-Cbz-D-diaminopropionic acid.

Reaction Scheme for Curtius Rearrangement:



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Caption: Synthesis of protected D-Dap via Curtius rearrangement.[16][17]

Data Presentation

pKa Values of D-Dap and Related Compounds

The pKa of the β -amino group of Dap is significantly influenced by its chemical environment, which is the basis for its pH-responsive behavior in peptides.

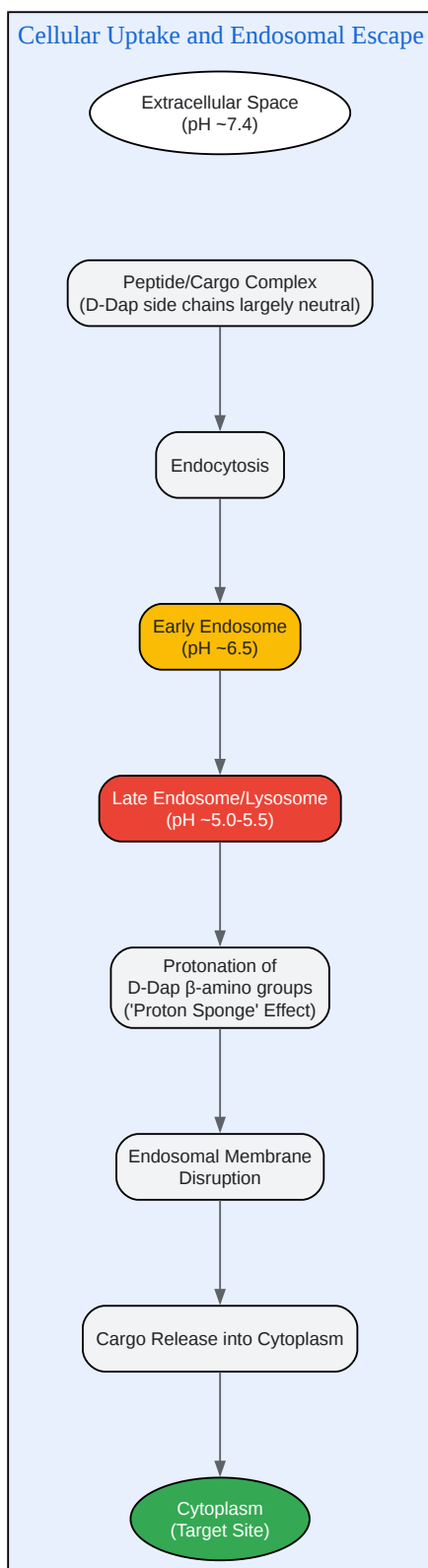
Compound	pKa of β -NH ₂ (at 25°C)
Methyl 2,3-diaminopropanoate	8.29
Methyl 2-acetamido-3-aminopropanoate	7.84
2-acetamido-3-aminopropanamide	7.82
D-Dap incorporated in a peptide	~6.3

Table 2: pKa values of the β -amino group in D-Dap and its derivatives.[\[8\]](#)[\[9\]](#)

Visualization of a Key Application

pH-Dependent Endosomal Escape of D-Dap Peptidomimetic Gene Delivery Vectors

The diagram below illustrates the proposed mechanism by which D-Dap-containing peptides facilitate the release of their cargo from the endosome into the cytoplasm.



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Caption: pH-triggered endosomal escape mediated by D-Dap peptides.[8][9]

Conclusion

D-2,3-diaminopropionic acid is a uniquely versatile building block that provides medicinal chemists and peptide scientists with a powerful tool to design and synthesize advanced peptidomimetics. Its ability to confer conformational stability, pH-sensitivity, and sites for specific modification opens up new avenues for the development of novel therapeutics, delivery systems, and biomaterials. The protocols and data presented herein offer a foundational guide for the effective utilization of D-Dap in pioneering research and development endeavors.

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